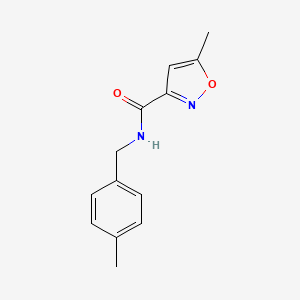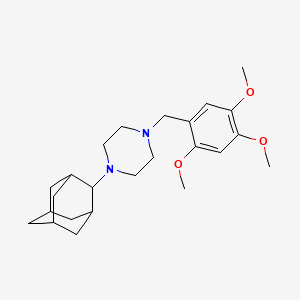
N-(diphenylmethyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylmethyl)-3-(2-thienyl)acrylamide, also known as DPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPTA is a member of the acrylamide family of compounds, which are known for their unique chemical properties and potential uses in a variety of fields.
Mecanismo De Acción
The mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and proliferation. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including histone deacetylases and protein kinase C.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant properties and the ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and modulate immune function. However, there are also some limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on N-(diphenylmethyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Other areas of research include the study of N-(diphenylmethyl)-3-(2-thienyl)acrylamide's effects on immune function and inflammation, as well as its potential use as a tool for studying protein-protein interactions and other molecular processes. Further research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide and its potential applications in scientific research.
Métodos De Síntesis
N-(diphenylmethyl)-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of diphenylmethanol with 2-thiophene carboxylic acid and acryloyl chloride. Other methods involve the use of various reagents and catalysts to facilitate the reaction and improve the yield of the final product.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been studied for its potential use as a tool in the study of protein-protein interactions and other molecular processes.
Propiedades
IUPAC Name |
(E)-N-benzhydryl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(14-13-18-12-7-15-23-18)21-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGPDVUFPNFWIP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)




![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)
![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)